beta-Alanine, N-(3-chloropropyl)-N-(3-ethoxy-3-oxopropyl)-, ethyl ester
Description
β-Alanine, N-(3-chloropropyl)-N-(3-ethoxy-3-oxopropyl)-, ethyl ester (CAS 53935-67-4) is a β-alanine derivative characterized by a chloropropyl and an ethoxy-oxopropyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₂₄ClNO₄, with a molecular weight of 293.79 g/mol . Key computed properties include an XLogP3 of 1.6 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of 55.8 Ų, suggesting moderate solubility in polar solvents . Safety data highlight skin irritation (H315) and precautionary measures to avoid inhalation or contact . Notably, it is listed as INACTIVE in manufacturing or commercial applications, suggesting its role as a research intermediate or precursor .
Properties
CAS No. |
53935-67-4 |
|---|---|
Molecular Formula |
C13H24ClNO4 |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
ethyl 3-[3-chloropropyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C13H24ClNO4/c1-3-18-12(16)6-10-15(9-5-8-14)11-7-13(17)19-4-2/h3-11H2,1-2H3 |
InChI Key |
RQSSPYOYPHMNPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CCCCl)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
The preparation of beta-Alanine, N-(3-chloropropyl)-N-(3-ethoxy-3-oxopropyl)-, ethyl ester involves multi-step organic synthesis, primarily focusing on esterification and acylation reactions. While direct preparation methods specific to this exact compound are limited in open literature, closely related synthetic strategies can be inferred from patents and research on analogous compounds such as N-ethoxyoxalyl-alanine ethyl ester, a structurally related intermediate.
Patent-Documented Method for Analogous Compound
A key patent (CN1470503A) describes a method for preparing N-ethoxyoxalyl-alanine ethyl ester, which shares the ethoxy-oxopropyl ethyl ester moiety and beta-alanine core structure. This method is relevant for understanding the preparation of the target compound due to similarities in functional groups and reaction conditions.
Reaction Scheme and Conditions:
-
- Alpha-alanine (L- or D-isomer)
- Oxalic acid (anhydrous or hydrated)
- Ethanol (dehydrated or ≥80% purity)
- Oxalic acid diethyl ester (can be generated in situ)
- Benzene (used as a water-removing agent)
Reaction Type: One-step esterification and acylation under heating with continuous water removal.
| Reactant | Molar Ratio Range |
|---|---|
| Alpha-alanine | 1 |
| Oxalic acid | 1 to 2 |
| Ethanol | 3 to 6 |
| Oxalic acid diethyl ester | 0.5 to 1.5 |
| Benzene | 1 to 4 |
Temperature: 60–90 °C, optimally 70–85 °C
Duration: Approximately 60 hours until water content <0.5%
-
- Benzene acts as a dehydrating agent to continuously remove water formed during esterification.
- The reaction proceeds without the use of corrosive catalysts such as hydrochloric acid, reducing equipment corrosion and environmental waste.
- The method allows recycling of benzene and unreacted reagents.
Experimental Data from Embodiments:
| Embodiment | Alpha-alanine (g) | Oxalic acid (g) | Ethanol (g) | Benzene (g) | Oxalic acid diethyl ester (g) | Temperature (°C) | Reaction Time (h) | Moisture Content End (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 356 | 1080 | 1070 (95%) | 800 | - | 75–80 | 60 | <0.5 |
| 2 | 356 | 650 | 900 (95%) | 800 | 500 | 75–80 | 60 | <0.5 |
| 4 | 356 | 465 (anhydrous) | 855 (anhydrous) | 800 | 500 | 75–80 | 60 | <0.5 |
| 5 | 750 (oxalate salt) | - | 900 (95%) | 700 | 500 | 75–80 | 60 | <0.5 |
These embodiments demonstrate process flexibility with respect to reagent purity and ratios, maintaining high conversion efficiency and low moisture content.
Synthetic Route Considerations for this compound
Given the compound's structure, the preparation likely involves:
Step 1: Protection and functionalization of beta-alanine's amino group with a 3-chloropropyl substituent via nucleophilic substitution or reductive amination.
Step 2: Introduction of the 3-ethoxy-3-oxopropyl moiety through esterification or acylation reactions, possibly using ethyl oxalyl derivatives.
Step 3: Final esterification to form the ethyl ester at the carboxyl group.
Research on related N-substituted nipecotic acid ethyl esters and beta-alanine derivatives indicates that tertiary alcohols can be converted into chlorides (via acetyl chloride and catalytic dimethylformamide), which then undergo etherification with hydroxyethyl esters to form the target compounds. This approach suggests a pathway for assembling the ethoxy-oxopropyl substituent.
Summary Table of Preparation Parameters
| Parameter | Details / Range |
|---|---|
| Starting amino acid | Beta-alanine or analog (L-/D-isomers) |
| Alkylation agent | 3-chloropropyl halides or derivatives |
| Acylation agent | Ethyl oxalyl derivatives (e.g., diethyl oxalate) |
| Solvent / Dehydrating agent | Benzene or similar (for water removal) |
| Temperature | 60–90 °C (optimal 70–85 °C) |
| Reaction time | ~60 hours |
| Catalyst | None or mild catalytic amounts (e.g., DMF for halide formation) |
| Purity of reagents | Ethanol ≥80% (preferably dehydrated) |
| Water removal | Continuous distillation with benzene |
Research Findings and Practical Notes
The use of benzene as a water removal agent is critical for driving the esterification and acylation reactions to completion without corrosive catalysts, thus improving equipment longevity and environmental safety.
The process allows for the in situ generation of oxalic acid diethyl ester, reducing the need for separate reagent preparation.
Reaction monitoring via moisture content in the overhead product is essential to determine reaction completion.
The synthesis of tertiary chlorides from tertiary alcohols (via acetyl chloride and catalytic dimethylformamide) is a key step in preparing intermediates that can be etherified to yield the target compound.
The stereochemistry of starting materials (L- or D-forms) can influence the biological activity of the final product, and enantiopure synthesis may be required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloropropyl)-N-(3-ethoxy-3-oxopropyl)-beta-alanine ethyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Ethoxy Groups : The target compound’s chloropropyl group enhances electrophilicity compared to ethoxy-rich analogs, making it more reactive in nucleophilic substitutions .
- Lipophilicity: The target compound’s XLogP3 (1.6) is lower than that of purely aliphatic derivatives (e.g., Ethyl butylacetylaminopropionate), likely due to its polar chloro and ester groups .
Biological Activity
Beta-Alanine, N-(3-chloropropyl)-N-(3-ethoxy-3-oxopropyl)-, ethyl ester (CAS No. 53935-67-4) is a synthetic compound derived from beta-alanine, an amino acid known for its role in synthesizing carnosine, a dipeptide that acts as a buffer in muscle tissue. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H24ClNO4 |
| Molecular Weight | 293.787 g/mol |
| Density | 1.093 g/cm³ |
| Boiling Point | 367.8 °C at 760 mmHg |
| Flash Point | 176.2 °C |
The biological activity of beta-alanine derivatives often involves their interaction with various biological pathways. As a derivative of this compound may influence:
- Carnosine Synthesis : Beta-alanine is a precursor to carnosine synthesis in muscle tissues, which can help buffer hydrogen ions produced during high-intensity exercise.
- Neuroprotective Effects : Some studies suggest that beta-alanine derivatives may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress.
Case Studies and Experimental Data
- Growth Performance and Muscle Quality : A study investigated the effects of beta-alanine supplementation on growth performance and meat quality in livestock. Results indicated that dietary beta-alanine significantly improved muscle pH levels and antioxidant indices, suggesting enhanced meat quality through better muscle metabolism .
- Neurotoxicity Studies : Research involving cytochrome P450 enzymes indicated that compounds similar to beta-alanine could be involved in detoxifying neurotoxic substances like 3-nitropropionic acid (3-NPA). The enzyme CYP347W1 was identified as crucial in the metabolic pathway for such compounds, hinting at potential therapeutic applications for neuroprotection .
Biological Activity Analysis
The biological activity of beta-alanine derivatives can be categorized based on their effects on various systems:
- Antioxidant Activity : Beta-alanine has been shown to enhance antioxidant defenses in muscle tissues, which may protect against oxidative damage during strenuous exercise.
- Metabolic Regulation : By modulating energy metabolism pathways, these compounds can influence endurance and performance in athletic settings.
Q & A
Q. What are the recommended synthetic routes for beta-alanine derivatives with chloropropyl and ethoxy-oxopropyl substituents?
The synthesis of beta-alanine esters often involves nucleophilic substitution or esterification reactions. For example, N-(3-chloropropyl) intermediates can be prepared by reacting beta-alanine ethyl ester with 3-chloropropyl bromide under basic conditions, followed by functionalization with ethoxy-oxopropyl groups via carbodiimide-mediated coupling (e.g., using EDC or NHS esters) . Evidence from acridinium ester synthesis suggests that chloropropyl groups exhibit reactivity toward nucleophiles, enabling efficient substitution reactions in polar aprotic solvents .
Q. How can structural characterization of this compound be optimized using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions. The ethoxy-oxopropyl group’s carbonyl (C=O) resonance appears near 170 ppm in ¹³C NMR, while the chloropropyl group’s CH₂-Cl protons show distinct splitting patterns in ¹H NMR (~3.5–4.0 ppm). Mass spectrometry (HRMS) with electrospray ionization (ESI) is recommended for verifying molecular weight (C₁₂H₂₃ClNO₄, exact mass ~296.13) .
Q. What are the stability considerations for this compound under different storage conditions?
Beta-alanine esters with chloropropyl groups are susceptible to hydrolysis in aqueous environments. Stability studies should use anhydrous solvents (e.g., DMF or DMSO) and storage at ≤ –20°C to minimize ester hydrolysis. Ethoxy-oxopropyl groups may degrade under strong acidic/basic conditions, requiring neutral pH buffers during biological assays .
Advanced Research Questions
Q. How does the chloropropyl substituent influence reactivity compared to methyl or ethyl analogs?
The chloropropyl group enhances electrophilicity, facilitating nucleophilic displacement reactions (e.g., with amines or thiols). In contrast, methyl/ethyl analogs (e.g., N-methyl or N-ethyl derivatives) show lower reactivity due to reduced leaving-group ability. Comparative kinetic studies in acetonitrile/water mixtures reveal 2–3× faster substitution rates for chloropropyl derivatives .
Q. What analytical strategies detect and quantify degradation byproducts during synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection (210–230 nm) is effective for separating hydrolysis products (e.g., free beta-alanine or 3-ethoxy-3-oxopropanoic acid). Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile byproducts like ethyl chloride or propylene oxide .
Q. How do steric and electronic effects of the ethoxy-oxopropyl group impact biological interactions?
The ethoxy-oxopropyl moiety increases hydrophobicity, enhancing membrane permeability in cellular assays. However, its electron-withdrawing carbonyl group may reduce binding affinity to enzymes like proteases or esterases. Molecular docking simulations using analogs (e.g., N-benzyl derivatives) suggest steric hindrance at active sites .
Q. What contradictions exist in reported data on the compound’s solubility and partitioning coefficients?
Discrepancies in logP values (predicted ~2.5 vs. experimental ~3.1) may arise from aggregation in nonpolar solvents. Solubility studies in PBS (pH 7.4) show 0.5–1.2 mg/mL, but batch-to-batch variability in crystallinity (e.g., amorphous vs. crystalline forms) affects reproducibility .
Methodological Recommendations
- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture during chloropropyl functionalization .
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH to model long-term storage .
- Biological Assays : Include controls with esterase inhibitors (e.g., PMSF) to distinguish between enzymatic and non-enzymatic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
